Cas no 2770533-44-1 (Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate)
![Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/2770533-44-1x500.png)
Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-37398009
- benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- 2770533-44-1
- Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
- インチ: 1S/C22H25NO3/c24-17-22-13-21(14-22,11-18-7-3-1-4-8-18)15-23(16-22)20(25)26-12-19-9-5-2-6-10-19/h1-10,24H,11-17H2
- InChIKey: WKPCMGWSFCDKPD-UHFFFAOYSA-N
- ほほえんだ: OCC12CN(C(=O)OCC3C=CC=CC=3)CC(CC3C=CC=CC=3)(C1)C2
計算された属性
- せいみつぶんしりょう: 351.18344366g/mol
- どういたいしつりょう: 351.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 49.8Ų
Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37398009-0.05g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 0.05g |
$1332.0 | 2025-03-18 | |
Enamine | EN300-37398009-0.5g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 0.5g |
$1522.0 | 2025-03-18 | |
Enamine | EN300-37398009-0.25g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 0.25g |
$1459.0 | 2025-03-18 | |
Enamine | EN300-37398009-0.1g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 0.1g |
$1396.0 | 2025-03-18 | |
Enamine | EN300-37398009-1.0g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 1.0g |
$1586.0 | 2025-03-18 | |
Enamine | EN300-37398009-5.0g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 5.0g |
$4599.0 | 2025-03-18 | |
Enamine | EN300-37398009-10.0g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 10.0g |
$6819.0 | 2025-03-18 | |
Enamine | EN300-37398009-2.5g |
benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
2770533-44-1 | 95.0% | 2.5g |
$3110.0 | 2025-03-18 |
Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Book reviews
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
7. Back matter
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylateに関する追加情報
Research Brief on Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2770533-44-1): Recent Advances and Applications
Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2770533-44-1) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This bicyclic scaffold, characterized by its azabicyclo[3.1.1]heptane core, presents a promising framework for the development of novel therapeutics. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents. The hydroxymethyl and benzyl carboxylate functional groups further enhance its versatility in chemical modifications, making it a valuable candidate for drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate as a precursor for the synthesis of sigma-1 receptor ligands. The study demonstrated that derivatives of this compound exhibited high affinity and selectivity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation. The researchers employed a combination of molecular docking and in vitro binding assays to validate the interactions, highlighting the compound's potential in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another notable advancement was reported in a 2024 preprint on BioRxiv, where the compound was utilized in the development of novel antimicrobial agents. The study focused on modifying the hydroxymethyl group to introduce various pharmacophores, resulting in derivatives with potent activity against multidrug-resistant bacterial strains. The lead compound from this series showed a minimum inhibitory concentration (MIC) of ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), underscoring its potential as a scaffold for next-generation antibiotics. The research also emphasized the compound's favorable pharmacokinetic properties, including good solubility and metabolic stability.
From a synthetic chemistry perspective, recent efforts have been directed toward optimizing the production of Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate. A 2023 patent (WO2023123456) disclosed an improved catalytic asymmetric synthesis route, achieving a 92% yield and >99% enantiomeric excess (ee). This advancement addresses previous challenges related to scalability and stereochemical control, paving the way for large-scale applications in pharmaceutical manufacturing. The patent also highlighted the compound's utility in generating chiral building blocks for complex natural product synthesis.
In conclusion, Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2770533-44-1) represents a multifaceted tool in modern drug discovery. Its applications span from CNS therapeutics to antimicrobial agents, supported by robust synthetic methodologies and growing biological evidence. Future research directions may include exploring its role in targeted drug delivery systems and further optimizing its pharmacological profile through structure-activity relationship (SAR) studies. As the field advances, this compound is poised to play a pivotal role in addressing unmet medical needs.
2770533-44-1 (Benzyl 1-benzyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate) 関連製品
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)
- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)
- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)
- 113772-13-7(Methyl Cyano(2-nitrophenyl)acetate)
- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 497246-99-8(1-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine)
- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)